Specific Scientific Field: Organic Chemistry
Summary: Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate (referred to as compound 1) can be used as a versatile building block for synthesizing quinoline derivatives. Specifically, it serves as a precursor for the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate (compound 3).
Experimental Procedure:Results: The successful synthesis of compound 3 and subsequent application in the Williamson ether synthesis demonstrate the versatility of ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate as a valuable intermediate for quinoline-based compounds .
Summary: Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate can be utilized as a chloromethylating agent for aromatic compounds.
Experimental Procedure:Results: Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate, when used in chloromethylation reactions, provides a convenient method for functionalizing aromatic compounds with chloromethyl groups .
Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate is an organic compound characterized by its isoxazole ring structure, which includes a chloromethyl group and an ethyl ester functional group. The molecular formula for this compound is C₉H₁₁ClN₁O₃, and it has a molecular weight of approximately 189.60 g/mol . The presence of the chloromethyl group suggests potential reactivity in various chemical transformations.
The chloromethyl group in ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate can participate in nucleophilic substitution reactions. For example:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
Synthesis of ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate can be achieved through several methods:
Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate has potential applications in:
While specific interaction studies on ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate are scarce, compounds with similar structures have been shown to interact with various biological targets, including enzymes and receptors. Understanding these interactions could provide insights into the compound's potential therapeutic uses.
Several compounds share structural similarities with ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate. Below is a comparison highlighting their unique features:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Ethyl 5-methylisoxazole-3-carboxylate | 3209-72-1 | 0.91 |
| Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | 123770-62-7 | 0.89 |
| Ethyl 5-(tert-butyl)isoxazole-3-carboxylate | 91252-54-9 | 0.90 |
| Ethyl 5-cyclopropylisoxazole-3-carboxylate | 21080-81-9 | 0.87 |
| Methyl 5-methylisoxazole-3-carboxylate | 19788-35-3 | 0.88 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate stands out due to the presence of the chloromethyl group, which may impart distinctive reactivity compared to others listed.
Electrochemical methods have emerged as sustainable alternatives for introducing chloromethyl groups into isoxazole rings. Recent studies demonstrate that chlorination via anodic oxidation enables precise control over reaction conditions, minimizing the use of hazardous reagents like thionyl chloride or N-chlorosuccinimide (NCS). For example, electrochemical assembly of isoxazoles using constant-potential electrocatalysis (0.73–1.25 V vs. SCE) facilitates the direct coupling of chloromethyl precursors with ethyl acrylate derivatives. This approach avoids stoichiometric oxidants, reducing byproduct formation while achieving yields exceeding 75% in optimized setups.
Critical parameters include the oxidation potential of intermediates and the choice of supporting electrolytes. Substrates such as ethyl 5-ethylisoxazole-3-carboxylate exhibit irreversible oxidation peaks at 0.99 V, which shift to lower potentials (0.73 V) in the presence of chlorinating agents, indicating synergistic electrochemical activation. These findings align with broader trends in N-heterocycle functionalization, where electron transfer pathways are tailored to preserve the integrity of the isoxazole core.
The isoxazole ring in Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate is typically constructed via 1,3-dipolar cycloaddition between nitrile oxides and α,β-unsaturated esters. For instance, nitrile oxides generated in situ from hydroxylamine hydrochloride and aldehydes react regioselectively with ethyl acrylate to form 3-substituted isoxazole-5-carboxylates. This method, known as the Huisgen cycloaddition, achieves >90% regioselectivity for the 4-chloromethyl derivative when catalyzed by triethylamine in acetonitrile.
A notable advancement involves one-pot cycloaddition-elimination sequences. In the synthesis of analogous compounds, 3-bromo- or 3-chlorocyclohex-2-enone precursors undergo simultaneous cyclization and halogen elimination, streamlining the formation of bicyclic isoxazoles. This strategy reduces intermediate isolation steps and improves overall efficiency, though it requires precise temperature control (80–100°C) to prevent side reactions.
Solvent choice profoundly impacts reaction kinetics and product purity. Polar aprotic solvents like acetonitrile and 1,4-dioxane are preferred for cycloaddition and chlorination steps due to their ability to stabilize dipolar intermediates and enhance reagent solubility. For example, refluxing nitrile oxides with ethyl acrylate in acetonitrile achieves 71–77% yields of cyclized products, whereas nonpolar solvents like toluene result in incomplete conversions.
In chloromethylation reactions, 1,4-dioxane serves dual roles as a solvent and hydrogen chloride scavenger. Its high boiling point (101°C) enables reflux conditions without rapid solvent loss, while its miscibility with water simplifies post-reaction extraction. However, solvent recovery remains challenging due to dioxane’s azeotropic behavior with water. Recent protocols address this by employing anhydrous sodium sulfate for drying and vacuum distillation, achieving >95% solvent reuse.
Chloromethylation of isoxazoles often generates byproducts such as dichloromethyl derivatives and polymerized residues. Key mitigation strategies include:
Analytical studies using GC-MS and HPLC reveal that these measures reduce byproduct content to <2%, ensuring final product purity ≥98%. Additionally, regioselective cycloadditions inherently limit the formation of structural isomers, further simplifying purification.
The chloromethyl group in ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate serves as a versatile handle for constructing quinoline derivatives, which are privileged scaffolds in medicinal chemistry. A notable application involves its use in Friedländer condensation reactions, where the chloromethyl moiety facilitates cyclization. For example, ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate—a structural analog—has been synthesized via Friedländer condensation of 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate under ultrasound irradiation and catalytic KHSO₄ [3]. This method achieved yields of 52–82%, demonstrating the efficiency of chloromethyl-containing intermediates in quinoline formation [3].
The chloromethyl group’s reactivity enables subsequent functionalization of the quinoline core. In one-pot reactions, it undergoes displacement with nucleophiles such as substituted salicylaldehydes or naphthaldehydes, yielding 2-(benzofuran-2-yl)-quinoline-3-carboxylic acids [3]. These derivatives are of interest due to their structural similarity to bioactive natural products, including antifungal agents like cicerfuran [3]. The ability to introduce diverse substituents at the quinoline 2-position underscores the compound’s value in generating structurally complex libraries for biological evaluation.
Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate has been adapted for Williamson ether synthesis, a cornerstone method for ether bond formation. The chloromethyl group acts as an electrophilic center, reacting with alkoxide ions generated in situ. A representative example involves its reaction with 7-fluoro-6-(4,5,6,7-tetrahydro-2H-isoindole-1,3-dion-2-yl)-2H-1,4-benzoxazin-3(4H)-one in acetonitrile using potassium carbonate as a base [4]. Under reflux conditions, this reaction produced 7-fluoro-4-(isoxazol-3-ylmethyl)-6-(4,5,6,7-tetrahydro-2H-isoindole-1,3-dion-2-yl)-2H-1,4-benzoxazin-3(4H)-one in high yield [4].
Key optimizations in this protocol include:
These modifications highlight the compound’s adaptability in forming ether linkages, even in sterically demanding environments.
The chloromethyl group’s susceptibility to nucleophilic attack makes ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate a prime candidate for SN₂ reactions. Optimization studies have focused on solvent systems, nucleophile selection, and catalytic additives. For instance, reactions with hydroxylamine derivatives in ethanol or methanol under reflux yielded 3-chloromethylisoxazole precursors, with efficiencies varying by solvent polarity [4]. Ethanol, with its moderate dielectric constant (ε = 24.3), provided superior yields (78.3%) compared to methanol (ε = 32.7), likely due to reduced solvation of the nucleophile [4].
Table 1: Comparative Analysis of Nucleophilic Substitution Conditions
| Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Hydroxylamine sulfate | Reflux | 4 | 78.3 |
| Methanol | Hydroxylamine HCl | Reflux | 4 | 65.0 |
| CH₃CN | K₂CO₃ | Reflux | 3 | 82.0 |
Ultrasound irradiation has also been employed to enhance reaction rates. In Friedländer condensations, ultrasound reduced reaction times from hours to minutes while maintaining yields above 80% [3]. This technique leverages cavitation effects to improve mass transfer and activate the chloromethyl group for nucleophilic attack.
The cyclooxygenase-2 enzyme represents a crucial therapeutic target for isoxazole derivatives, including structural analogues related to ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate. Research demonstrates that isoxazole-containing compounds exhibit selective inhibition of cyclooxygenase-2 over cyclooxygenase-1, leading to potent anti-inflammatory effects with reduced gastrointestinal toxicity [1] [2].
The cyclooxygenase-2 inhibition mechanism involves specific molecular interactions that distinguish between the two cyclooxygenase isoforms. Isoxazole derivatives demonstrate preferential binding to the larger active site cavity of cyclooxygenase-2, facilitated by key amino acid interactions including Leu338, Ser339, Arg499, and Phe504 residues [3]. The binding orientations and energy calculations support the selectivity of compounds toward cyclooxygenase-2, with molecular dynamic simulations confirming time-evolved interaction modes within the target enzyme active pocket [1].
Comprehensive structure-activity relationship analysis reveals that methoxy-substituted isoxazole derivatives demonstrate enhanced cyclooxygenase-2 inhibitory activity. Compounds bearing S-methyl-5-(4-methoxyphenyl)isoxazole-4-carbothioate and S-methyl 5-(3,4-dimethoxyphenyl)isoxazole-4-carbothioate exhibited strong cyclooxygenase-2 inhibitory activity without activity against cyclooxygenase-1 [2] [4]. Additionally, 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one demonstrated potent activity against cyclooxygenase-2 with an inhibitory concentration of 0.95 μM [2] [4].
FMS-like tyrosine kinase 3 represents a clinically validated target for acute myeloid leukemia treatment, with isoxazole-containing inhibitors demonstrating significant therapeutic potential. The molecular mechanisms underlying FMS-like tyrosine kinase 3 inhibition by isoxazole derivatives involve specific binding interactions that distinguish these compounds from other kinase inhibitors [5] [6].
Advanced structural studies demonstrate that isoxazole-based FMS-like tyrosine kinase 3 inhibitors function as Type II kinase inhibitors, binding to the inactive conformation of the enzyme. Compound 7d, specifically 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide, exhibited the most potent inhibitory activity against FMS-like tyrosine kinase 3 with an inhibitory concentration of 106 nM [5]. This compound demonstrated excellent selectivity profiles over 36 other protein kinases including c-Kit and FMS kinase, indicating remarkable target specificity [5].
The development of potent FMS-like tyrosine kinase 3 inhibitors employed conformational rigidification of previous type II FMS inhibitors. This approach led to the discovery of 4-arylamido 5-methylisoxazole derivatives with quinazoline and benzimidazole cores [5] [6]. The benzimidazole series compound 5a, specifically 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-yl)isoxazole-4-carboxamide, exhibited potent inhibitory activity against FMS-like tyrosine kinase 3 with an inhibitory concentration of 495 nM [6].
Clinical studies involving isoxazole-based FMS-like tyrosine kinase 3 inhibitors reveal specific resistance patterns that inform therapeutic strategies. The compound AC220, identified as N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] [7] [8]benzothiazol-2-yl]phenyl}urea dihydrochloride, represents one of the most potent and selective FMS-like tyrosine kinase 3 inhibitors with excellent pharmacokinetic profiles and superior efficacy in tumor xenograft models [9].
Clinical evaluation demonstrates that isoxazole-containing FMS-like tyrosine kinase 3 inhibitors achieve meaningful therapeutic responses in acute myeloid leukemia patients. Translational studies using deep sequencing approaches identified secondary FMS-like tyrosine kinase 3 kinase domain mutations in six of nine patient samples at disease relapse, confirming clinical activity via suppression of FMS-like tyrosine kinase 3 signaling [10]. The majority of kinase domain mutations detected occurred at amino acid residues previously identified in vitro mutagenesis screens, validating the mechanistic understanding of resistance development [10].
Signal transducer and activator of transcription-3 represents a critical transcription factor involved in cancer progression, with isoxazole derivatives demonstrating significant modulation of its phosphorylation status and downstream signaling pathways. The therapeutic targeting of signal transducer and activator of transcription-3 by isoxazole compounds involves multiple molecular mechanisms that disrupt oncogenic signaling cascades [11] [12].
Recent investigations demonstrate that isoxazole-fused quinone derivatives effectively inhibit signal transducer and activator of transcription-3 phosphorylation through direct binding interactions. Compound 41, an isoxazole-fused quinone derivative, exhibited excellent anti-tumor activity against human colorectal cancer cells with an inhibitory concentration of 10.18 ± 0.4 nM [11]. Bio-Layer Interferometry assays confirmed direct binding to signal transducer and activator of transcription-3, with significant inhibition of tyrosine 705 phosphorylation [11].
The therapeutic efficacy of isoxazole derivatives against signal transducer and activator of transcription-3 involves dual mechanisms targeting both phosphorylation inhibition and reactive oxygen species modulation. Compound 41 demonstrated the ability to elevate reactive oxygen species levels in cancer cells by acting as a substrate of NAD(P)H quinone oxidoreductase 1, while simultaneously inhibiting signal transducer and activator of transcription-3 phosphorylation [11]. This dual-action approach resulted in mitochondrial dysfunction, apoptosis induction, and cell cycle arrest [11].
Comprehensive evaluation in human colorectal cancer xenograft models demonstrated that isoxazole derivatives targeting signal transducer and activator of transcription-3 exhibit ideal anti-tumor activity with favorable safety profiles in vivo [11]. The compound demonstrated superior efficacy compared to conventional chemotherapeutic agents, suggesting potential for clinical development as novel anti-cancer therapeutics [11].
Studies focusing on N-phenyl-5-carboxamidyl isoxazole derivatives revealed that compound 3 demonstrated significant activity against colon cancer cell lines with inhibitory concentrations of 2.5 μg/mL for both colon 38 and CT-26 mouse colon tumor cells [13]. Western blot analysis confirmed that this compound significantly down-regulated phosphorylated signal transducer and activator of transcription-3 expression in both human and mouse colon cancer cells, indicating that the mechanism of action involves inhibition of Janus kinase 3/signal transducer and activator of transcription-3 signaling pathways [13].
Advanced mechanistic studies reveal that certain isoxazole derivatives promote signal transducer and activator of transcription-3 degradation through ubiquitin-proteasome pathways. The isoxazoloquinone derivative ZSW demonstrated dose-dependent and time-dependent down-regulation of both total signal transducer and activator of transcription-3 and phosphorylated signal transducer and activator of transcription-3 [14]. The degradation mechanism involved proteasome-mediated pathways, as evidenced by rescue experiments using the proteasome inhibitor MG132 [14].